

Application Notes and Protocols: Crystallography of TXA6101 Bound to FtsZ

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Compound of Interest		
Compound Name:	TXA6101	
Cat. No.:	B11932135	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of the antibacterial compound **TXA6101** in complex with its target, the bacterial cell division protein FtsZ. The provided protocols and data are intended to facilitate further research and drug development efforts targeting this essential bacterial protein.

Introduction

FtsZ is a crucial protein involved in bacterial cell division, forming a contractile ring (Z-ring) at the division site.[1][2] Its essential role and high conservation among bacterial species make it an attractive target for novel antibiotics.[1][3] **TXA6101** is a promising FtsZ inhibitor that has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other FtsZ inhibitors like TXA707.[4][5] Crystallographic studies have been instrumental in elucidating the binding mode of **TXA6101** to S. aureus FtsZ (SaFtsZ) and understanding the structural basis for its enhanced activity and ability to overcome drug resistance mutations.[5][6]

Mechanism of Action and Structural Insights

TXA6101 binds to a hydrophobic pocket located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[4][7] This binding site is allosteric, meaning it is distinct from the GTP-binding site.[8][9] The binding of **TXA6101** induces a conformational



change in FtsZ, stabilizing a state that is incompatible with proper Z-ring formation and function, ultimately leading to the inhibition of bacterial cell division.[7][10]

A key feature of **TXA6101** is its structural flexibility, conferred by a single bond linking its oxazole and phenyl rings.[5] This flexibility allows **TXA6101** to adopt a bent conformation within the binding pocket and to accommodate mutations that confer resistance to less flexible inhibitors.[5][6] Specifically, **TXA6101** retains activity against MRSA strains with G196S or G193D mutations in FtsZ, which cause resistance to TXA707.[2][5] The crystal structures reveal that the greater rotational freedom of **TXA6101** enables it to avoid steric clashes with the mutated residues.[5][6]

The binding of **TXA6101** also induces a novel conformational rearrangement of residues Ile197, Met226, and Ile311, creating an inner hydrophobic pocket that accommodates the trifluoromethyl-substituted ring of the inhibitor.[4][10] This induced-fit mechanism contributes to the high-affinity binding of **TXA6101**.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic studies of **TXA6101** bound to SaFtsZ.

Table 1: Crystallographic Data Collection and Refinement Statistics

Parameter	SaFtsZ (wild-type) + TXA6101	SaFtsZ (G196S mutant) + TXA6101
PDB Entry	5XDU[5][11]	5XDV[5]
Resolution (Å)	2.00[5][11]	1.7[5]
Space Group	P 1 21 1	P 1 21 1
Unit Cell Dimensions (Å, °)	a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90	a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90
R-work / R-free (%)	20.1 / 23.9[11]	Not explicitly stated
Wavelength (Å)	1.100[5]	Not explicitly stated
X-ray Source	SPring-8 BL32XU[5]	SPring-8 BL44XU[5]



Table 2: Antibacterial Activity of TXA6101

Organism/Strain	FtsZ Genotype	TXA6101 MIC (µg/mL)	TXA707 MIC (μg/mL)
MRSA (Clinical Isolate)	Wild-type	~0.1 (converted from 0.26 µM)[4]	~1.1 (converted from 2.57 μM)[4]
MRSA MPW020	G193D mutant	~0.8 (converted from 2.09 µM)[4]	>64[5]
MRSA MPW020	G196S mutant	~0.8 (converted from 2.09 µM)[4]	>64[5]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the crystallographic studies of **TXA6101** bound to SaFtsZ.

Protocol 1: Expression and Purification of S. aureus FtsZ (SaFtsZ)

This protocol is a generalized procedure based on common methods for FtsZ purification.

- Gene Cloning and Expression Vector:
 - The gene encoding S. aureus FtsZ (residues 12-316 for the enzymatic domain) is cloned into a suitable expression vector, such as pET-11a, which allows for IPTG-inducible expression in E. coli.
- Protein Expression:
 - Transform E. coli BL21(DE3) cells with the expression vector.
 - Grow the cells in LB medium at 37°C to an OD600 of approximately 1.2.
 - Induce protein expression by adding 0.5 mM IPTG and continue to grow the cells for 3 hours at 37°C.[12]



- Harvest the cells by centrifugation.
- Cell Lysis:
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM PMSF) containing lysozyme.
 - Incubate on ice for 30 minutes.
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by ultracentrifugation.
- Purification:
 - The soluble fraction is subjected to anion-exchange chromatography using a Resource Q column with a linear gradient of KCI (e.g., 50 to 500 mM).[12]
 - Fractions containing SaFtsZ are identified by SDS-PAGE, pooled, and concentrated.
 - Further purification can be achieved by size-exclusion chromatography.
 - The final protein concentration is determined using a suitable method, such as the bicinchoninic acid (BCA) assay.[12]

Protocol 2: Crystallization of the SaFtsZ-TXA6101 Complex

This protocol outlines the steps for co-crystallization.

- Complex Formation:
 - Concentrate the purified SaFtsZ protein to approximately 10-40 mg/mL.
 - Add the inhibitor TXA6101 to the protein solution to a final concentration that ensures saturation of the binding sites (e.g., 1 mM).
- Crystallization Screening:



- Perform initial crystallization screening using commercially available screens via the hanging-drop vapor diffusion method at room temperature.[13]
- Mix equal volumes of the protein-inhibitor complex solution and the reservoir solution (e.g., $1 \mu L + 1 \mu L$) and equilibrate against the reservoir.
- Optimization of Crystallization Conditions:
 - Based on initial hits, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives.
 - For the SaFtsZ-TXA6101 complex, suitable conditions may involve a reservoir solution containing a polyethylene glycol (PEG) precipitant, such as PEG 8000 or PEG 1500, and a buffer like sodium cacodylate or PCB buffer.[12][13]

Protocol 3: X-ray Diffraction Data Collection and Processing

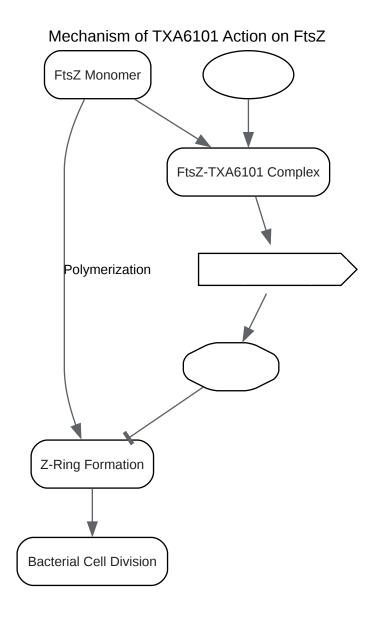
- Crystal Handling and Cryo-protection:
 - Carefully harvest the crystals from the crystallization drops.
 - If data is to be collected at cryogenic temperatures, soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) before flash-cooling in liquid nitrogen.
- Data Collection:
 - Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
 - Collect X-ray diffraction data using an appropriate detector. The data for the SaFtsZ-TXA6101 complex was collected at the SPring-8 facility.[5]
- Data Processing:
 - Process the raw diffraction images using software such as HKL-2000 to integrate the reflections and scale the data.[11]



- Structure Solution and Refinement:
 - Solve the crystal structure by molecular replacement using a known FtsZ structure as a search model (e.g., PDB entry 2VAP). Phasing can be performed with software like Phaser.[11]
 - Refine the initial model against the experimental data using refinement software such as REFMAC.[11] This involves iterative cycles of model building and refinement to improve the fit of the model to the electron density map.

Visualizations Signaling Pathway and Experimental Workflow Diagrams



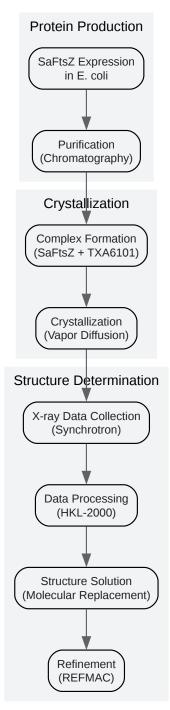


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Caption: Mechanism of TXA6101 action on FtsZ.



Crystallography Workflow for FtsZ-TXA6101



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Caption: Experimental workflow for FtsZ-TXA6101 crystallography.



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